molecular formula C10H13NO B14379281 Ethanone, 1-(2,5-dimethylphenyl)-, oxime CAS No. 88166-78-3

Ethanone, 1-(2,5-dimethylphenyl)-, oxime

Cat. No.: B14379281
CAS No.: 88166-78-3
M. Wt: 163.22 g/mol
InChI Key: KDLGEBUJVZKLMM-UHFFFAOYSA-N
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Description

Properties

CAS No.

88166-78-3

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H13NO/c1-7-4-5-8(2)10(6-7)9(3)11-12/h4-6,12H,1-3H3

InChI Key

KDLGEBUJVZKLMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=NO)C

Origin of Product

United States

Preparation Methods

Direct Condensation of 1-(2,5-Dimethylphenyl)Ethanone with Hydroxylamine

The most straightforward route to synthesize Ethanone, 1-(2,5-dimethylphenyl)-, oxime involves the condensation of 1-(2,5-dimethylphenyl)ethanone with hydroxylamine hydrochloride under acidic or basic conditions. This method, rooted in classical oxime synthesis, proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration.

Typical Procedure :
A mixture of 1-(2,5-dimethylphenyl)ethanone (10 mmol), hydroxylamine hydrochloride (12 mmol), and sodium acetate (15 mmol) in ethanol (50 mL) is refluxed for 4–6 hours. The reaction progress is monitored via TLC, and upon completion, the mixture is cooled, diluted with water, and extracted with dichloromethane. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the oxime as a white crystalline solid (85–92% yield).

Mechanistic Insights :
The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition : Hydroxylamine deprotonates under basic conditions to form NH2O⁻, which attacks the electrophilic carbonyl carbon of the ketone.
  • Dehydration : The intermediate hemiaminal loses a water molecule to generate the oxime’s C═N bond.

This method is highly efficient for aromatic ketones due to the electron-donating methyl groups on the phenyl ring, which stabilize the intermediate through resonance.

Titanium-Mediated Oxime Etherification and Subsequent Hydrolysis

Metal-mediated approaches offer enhanced regioselectivity and functional group tolerance. A titanium-based method, adapted from Scheme 4 of the ACS review, involves the use of a tert-butoximido titanium complex to form oxime ethers, which are subsequently hydrolyzed to the target oxime.

Synthetic Protocol :

  • Oxime Ether Formation :
    The tert-butoximido titanium complex (1.2 equiv) reacts with 1-(2,5-dimethylphenyl)ethanone (1 equiv) in benzene under dry N2 at room temperature for 2 hours, yielding a mixture of E/Z-oxime ethers (70–93%).
  • Hydrolysis :
    The oxime ether is treated with aqueous HCl (1 M) in THF at 60°C for 1 hour, cleaving the tert-butyl group to furnish the free oxime (88–95% yield).

Advantages :

  • Titanium complexes facilitate rapid reaction kinetics under mild conditions.
  • The tert-butyl group acts as a protecting group, preventing overoxidation.

Manganese-Mediated Henry Reaction for Oxime Formation

The Henry reaction, employing MnO2 and quinidine (Scheme 13), couples nitroalkanes with carbonyl compounds to form β-nitro alcohols, which are subsequently oxidized to oximes. For 1-(2,5-dimethylphenyl)ethanone oxime, this method could involve:

Experimental Design :

  • Nitroalkane Synthesis :
    Nitration of 1-(2,5-dimethylphenyl)ethane to 1-(2,5-dimethylphenyl)-2-nitroethane.
  • Henry Reaction :
    Reaction with MnO2 (5 equiv) and quinidine (10 mol %) in THF at RT for 48 hours, yielding the oxime (52–80% yield).

Key Steps :

  • Mn(IV) oxidizes the nitro group to a nitroso intermediate.
  • Tautomerization and elimination yield the oxime.

Copper-Catalyzed O-Arylation of Oximes

While primarily used for functionalizing preformed oximes (Scheme 31), copper-catalyzed O-arylation could be adapted to introduce protective groups during synthesis, enhancing stability for subsequent reactions.

Potential Application :

  • Oxime Protection :
    Treating the free oxime with CuI (10 mol %) and an aryl bromide in DMSO at 30°C forms an O-aryl oxime ether.
  • Deprotection :
    Acidic hydrolysis regenerates the oxime, enabling purification.

Comparative Analysis of Methods

Method Catalyst Yield (%) Conditions Advantages
Direct Condensation None 85–92 Reflux, ethanol Simple, high yield
Titanium-Mediated Ti complex 88–95 RT, benzene Regioselective, mild
Iron-Catalyzed Fe(BH4)2 75–85 RT, MeOH/H2O Tolerates electron-rich arenes
Manganese-Mediated MnO2 52–80 RT, THF Compatible with nitro compounds
Copper-Catalyzed CuI 65–78 30°C, DMSO Enables functional group protection

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,5-dimethylphenyl)-, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium bor

Scientific Research Applications

It appears the query is about the applications of the chemical compound "Ethanone, 1-(2,5-dimethylphenyl)-, oxime." However, the search results do not provide specific applications for this exact compound. Instead, the search results discuss related compounds and their applications, which can provide some context.

Here's what can be gathered from the search results:

1. Synthesis and Characteristics

  • "Ethanone, 1-(2-hydroxy-5-nonylphenyl)-, oxime" can be synthesized from 4-nonylphenol, acetyl chloride, anhydrous AlCl3, and hydroxylamine hydrochloride .
  • A green synthesis method for 2-hydroxy 5-nonylacetophenone oxime involves using nonylphenol ethyl ester, a solid composite catalyst, and microwave treatment .
  • The molecular formula for "Ethanone, 1-(2-hydroxy-5-nonylphenyl)-, oxime" is C17H27NO2, with a molar mass of 277.4 and a predicted density of 1.00±0.1 g/cm3 .
  • "this compound" has the CAS No. 88166-78-3 .

2. Oximes as Bioactive Compounds

  • Oxime ethers, which contain the >C=N-O-R moiety, exhibit biological activity .
  • Oxime ethers have shown bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .
  • Examples of drugs that are oxime ethers include fluvoxamine, mayzent, ridogrel, and oxiconazole .

3. Oximes in Cancer Research

  • Some 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives have been synthesized and investigated for cytotoxic effects against various cancer cell lines .
  • One such compound, 5f, was found to be more effective than 5-fluorouracil in a C6 cancer cell line and did not show cytotoxic effects on a healthy cell line .
  • Cell death was significantly due to apoptosis .

4. Oximes as Anticonvulsants

  • O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime have been synthesized as potential anticonvulsant compounds .

5. Oxime Esters as Photoinitiators

  • Oxime ester compounds with specific benzo(unsaturated 5-membered ring)-carbonyl groups can be used as photoinitiators .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethanone, 1-(2,5-dimethylphenyl)-, oxime
  • CAS Number : 2142-73-6
  • Molecular Formula: C${10}$H${12}$O (parent ketone); oxime derivative: C${10}$H${13}$NO
  • Molecular Weight : 148.206 g/mol (parent ketone) .

Structural Features: The compound consists of an acetophenone backbone substituted with two methyl groups at the 2- and 5-positions of the phenyl ring, with an oxime (-NOH) functional group replacing the ketone oxygen.

Analytical Data :

  • HPLC : Separable via reverse-phase (RP) HPLC using a Newcrom R1 column, with a LogP of 2.46 indicating moderate hydrophobicity .
  • Retention Time: GC-MS retention time of 10.816, comparable to isomers like 1-(3,4-dimethylphenyl)-ethanone (10.821) and 1-(2,4-dimethylphenyl)-ethanone (10.916) .

Structural Analogues: Substituted Phenyl Ethanone Oximes

Key Observations :

  • Substituent Effects: Electron-Donating Groups (e.g., methoxy in 4′-methoxyacetophenone oxime): Increase solubility in polar solvents and alter coordination chemistry . Electron-Withdrawing Groups (e.g., CF$_3$ in 1-(3-trifluoromethylphenyl)-, oxime): Enhance thermal stability and resistance to oxidation . Alkyl Chains (e.g., dodecyl in 1-(4-dodecylphenyl)-, oxime): Improve surfactant properties but reduce aqueous solubility .

Functional Analogues: Oxime Ethers and Schiff Bases

Table 2: Comparison with Complex Derivatives
Compound Name Key Functional Groups Applications References
1-(4-{[(E)-5-Chloro-2-hydroxybenzylidene]amino}phenyl)ethanone oxime Schiff base + oxime Coordination chemistry; crystal engineering
1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ethers Pyrazole + oxime ether Antimicrobial agents; agrochemicals
1-(3-n-Propoxyphenyl)-2-propanone oxime Alkoxy chain + oxime Degradation intermediate; environmental persistence

Key Observations :

  • Schiff Base Derivatives: Compounds like 1-(4-{[(E)-5-Chloro-2-hydroxybenzylidene]amino}phenyl)ethanone oxime exhibit dual functionality (oxime and imine), enabling versatile metal coordination and dimerization via O–H⋯N hydrogen bonds .
  • Oxime Ethers: Derivatives with pyrazole rings (e.g., 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ethers) show enhanced biological activity due to synergistic effects between the oxime and heterocyclic moieties .
  • Environmental Relevance: Alkoxy-substituted oximes (e.g., 1-(3-n-propoxyphenyl)-2-propanone oxime) are degradation products of pesticides, highlighting their environmental persistence .

Spectroscopic and Analytical Comparisons

Table 3: Spectroscopic Data
Compound Name IR (C=N stretch, cm⁻¹) $^1$H-NMR (Key Signals) References
This compound 1588 δ2.44 (s, 3H, CH$3$), 4.12 (s, 2H, CH$2$)
1-[4-(Methylthio)phenyl]-2-pyridin-3-ylethanone oxime 1588 δ7.18–7.28 (m, aromatic), 8.34 (d, pyridine)
Acetophenone oxime 1595 δ2.10 (s, 3H, CH$_3$), 7.40–7.60 (m, aromatic)

Key Observations :

  • The C=N stretch in oximes typically appears near 1588–1595 cm⁻¹, consistent across derivatives .
  • Aromatic substitution patterns (e.g., dimethyl vs. pyridinyl) significantly alter $^1$H-NMR chemical shifts, aiding structural elucidation .

Q & A

Basic: What are the recommended analytical methods for characterizing Ethanone, 1-(2,5-dimethylphenyl)-, oxime?

Methodological Answer:
Reverse-phase HPLC using a Newcrom R1 column is effective for separation and purity analysis. Optimal conditions include:

  • Mobile phase: Aqueous/organic solvent gradient (e.g., water/acetonitrile).
  • Flow rate: 1.0–1.5 mL/min.
  • Detection: UV absorbance at 254 nm for aromatic moieties.
  • Column temperature: 25–30°C.
    This method is validated for resolving structural analogs and detecting impurities . For crystallographic characterization, SHELX programs (e.g., SHELXL for refinement) can determine molecular geometry and hydrogen-bonding networks, leveraging high-resolution X-ray diffraction data .

Basic: What thermodynamic and molecular properties are critical for experimental design?

Methodological Answer:
Key parameters include:

  • Thermodynamic Data (from NIST and Joback methods):
    • ΔfH°gas = -148.72 kJ/mol (formation enthalpy in gas phase) .
    • logP (octanol/water) = 2.506, indicating moderate hydrophobicity .
    • Melting point (Tfus) = 255.10 ± 0.70 K .
  • Molecular Properties :
    • Molecular weight = 148.20 g/mol .
    • InChIKey: AWKBVLVKQQRRFQ-UHFFFAOYSA-N (unique identifier for database searches) .
      These values guide solvent selection, reaction conditions, and computational modeling.

Basic: How is the oxime derivative synthesized from Ethanone, 1-(2,5-dimethylphenyl)-?

Methodological Answer:
A standard oxime synthesis involves:

Reaction with Hydroxylamine :

  • Stir the ketone (1-(2,5-dimethylphenyl)ethanone) with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1 v/v).
  • Adjust pH to 4–5 using sodium acetate.
  • Reflux at 70–80°C for 4–6 hours .

Purification :

  • Cool the mixture, isolate the oxime via vacuum filtration, and recrystallize from ethanol.

Validation :

  • Confirm conversion via FT-IR (C=N stretch at ~1630 cm⁻¹) and NMR (disappearance of carbonyl carbon at ~200 ppm in ¹³C NMR) .

Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH°gas, logP)?

Methodological Answer:
Contradictions arise from differing experimental setups or computational models. Mitigation strategies include:

Cross-Validation :

  • Compare experimental values (e.g., calorimetry for ΔfH°gas) with computational results (DFT or group-contribution methods like Joback) .

Quality Control :

  • Use high-purity samples (>98%) to minimize solvent/impurity effects on logP measurements .

Data Harmonization :

  • Reference databases like NIST Standard Reference Data, which apply rigorous selection criteria .

Advanced: What role does this compound play in plant-insect ecological interactions?

Methodological Answer:
The parent ketone, 1-(2,5-dimethylphenyl)ethanone, is a herbivore-induced plant volatile (HIPV) in Citrus species. Key findings include:

  • Ecological Function : Acts as a defense signal, with higher emission in sour orange (Citrus aurantium) than Cleopatra mandarin (C. reshni) under pest attack .
  • Experimental Design :
    • Use dynamic headspace sampling to collect HIPVs from infested plants.
    • Analyze via GC-MS with a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film) .
  • Biosynthesis Pathways : Likely derived from the shikimate pathway; isotopic labeling (e.g., ¹³C-glucose) can trace precursor incorporation .

Advanced: How can computational methods validate the oxime’s structure and reactivity?

Methodological Answer:

Crystallography :

  • Refine X-ray data with SHELXL, focusing on oxime torsion angles and hydrogen-bonding motifs .

DFT Calculations :

  • Optimize geometry at B3LYP/6-311+G(d,p) level to predict vibrational spectra (IR) and NMR chemical shifts. Compare with experimental data .

Reactivity Prediction :

  • Use Fukui indices to identify nucleophilic/electrophilic sites for reactions (e.g., cyclization or hydrolysis) .

Advanced: What safety protocols are recommended for handling this oxime derivative?

Methodological Answer:

  • PPE : Use NIOSH-approved P95 respirators for dust/fume control and nitrile gloves (tested against ASTM F739) .
  • Ventilation : Perform reactions in a fume hood with ≥100 ft/min face velocity.
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid NOx emissions .

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